Amuvatinib has a dual mechanism of action, targeting both receptor tyrosine kinases (RTKs) and key components of the DNA repair machinery [1] [2].
Table 1: Primary Kinase Targets of this compound
| Target Protein | IC50 Value | Biological Role and Relevance in Cancer |
|---|---|---|
| c-Kit (D816H mutant) | 10 nM [3] | Receptor tyrosine kinase; mutated in gastrointestinal stromal tumors (GIST) and other cancers. [1] [4] |
| PDGFRα (V561D mutant) | 40 nM [3] | Platelet-derived growth factor receptor; implicated in tumor growth and stroma interaction. [1] |
| Flt3 | 81 nM [5] | Receptor tyrosine kinase; often mutated in acute myeloid leukemia (AML). [1] |
| c-Met | ~5 μM [6] | Hepatocyte growth factor receptor; promotes cell survival, migration, and invasion. [1] [6] |
| c-Ret | Suppressed [1] | Receptor tyrosine kinase; involved in cell growth and differentiation. [1] |
| Rad51 | Suppressed [2] | A key protein in the homologous recombination pathway for repairing DNA double-strand breaks. [7] [2] |
The following diagram illustrates how this compound exerts its dual anti-tumor effects by simultaneously inhibiting multiple kinase signaling pathways and disrupting DNA repair.
This compound's dual mechanism of action simultaneously blocks multiple cancer-promoting signaling pathways and disrupts DNA damage repair, leading to cancer cell death and enhanced sensitivity to therapy.
Based on its mechanism, this compound has been investigated in clinical trials, primarily in combination with other anti-cancer agents.
Table 2: Key Clinical and Preclinical Findings for this compound
| Cancer Type | Study Type / Model | Key Findings |
|---|---|---|
| Small Cell Lung Cancer (SCLC) | Phase 2 Clinical Trial (N=23) [7] | Combined with platinum-etoposide in platinum-refractory patients. 2 of 23 (8.7%) achieved a centrally confirmed partial response. Durable disease control (>8 months) observed in two subjects with high c-Kit expression. |
| Multiple Myeloma | In vitro (Cell lines & primary cells) [6] [8] | Inhibited MET phosphorylation and induced cell death (up to 55% at 72h with 25 µM). Cytotoxic effects were more pronounced in malignant plasma cells than in non-malignant bone marrow cells. |
| Solid Tumors | Phase 1 & Preclinical Studies [1] [2] [3] | Demonstrated safety and tolerability in Phase 1. Preclinical data shows synergy with DNA-damaging agents (etoposide, radiation) and tumor growth inhibition in xenograft models. |
For researchers, here are methodologies from key studies that demonstrate this compound's activity.
1. Cell Viability / Cytotoxicity Assay (SRB Assay) [5]
2. Western Blot Analysis for Target Modulation [3]
3. Homologous Recombination (HR) Efficiency Assay (DR-GFP Assay) [2]
| Cancer Model / Area | Key Findings / Mechanism | Experimental Context & Evidence |
|---|---|---|
| NRAS-Mutant Melanoma | Selective growth inhibition and cytotoxicity in NRAS-mutant cell lines; induced cell cycle arrest (S and G2/M phases) and apoptosis; inhibited Axl, AKT, and MAPK signaling or Axl and AKT signaling [1]. | In vitro analysis of BRAF- and NRAS-mutant melanoma cell lines [1]. |
| Multiple Myeloma | Inhibited MET phosphorylation and downstream AKT and ERK signaling; induced cell death (up to 55% at 72 hours) and growth inhibition in cell lines and primary patient cells [2]. | In vitro studies on myeloma cell lines (e.g., U266) and primary CD138+ cells from patients [2]. |
| Small Cell Lung Cancer (SCLC) | Synergistic effect with etoposide; hypothesized mechanism involves downregulation of Rad51, a key DNA repair protein, potentially overcoming resistance to DNA-damaging agents [3] [4]. | In vitro and in vivo xenograft models [3] [4]. |
| Overarching Mechanism | Multi-targeted tyrosine kinase inhibitor targeting c-KIT, PDGFRα, c-MET, Axl, and Rad51 [1] [3] [5]. | Based on pharmacological profiling [3] [5]. |
The methodologies from key studies provide a template for evaluating this compound in preclinical models.
1. In Vitro Growth Inhibition and Cytotoxicity (Melanoma Study) [1]
2. Signaling and Mechanism Analysis (Multiple Myeloma Study) [2]
The diagram below illustrates the primary molecular targets of this compound and the downstream signaling pathways it affects, integrating the key findings from the melanoma and multiple myeloma studies.
This compound inhibits multiple receptor tyrosine kinases and Rad51 to block cancer survival signals.
The available data, while promising, comes with important limitations:
The table below summarizes the quantitative inhibitory data (IC50 values) of amuvatinib against specific c-Kit mutants, based on cell-free kinase assays [1] [2].
| c-Kit Mutant | IC50 (nM) |
|---|---|
| c-Kit (D816H) | 10 |
| c-Kit (V560G) | 34 |
| c-Kit (V654A) | 127 |
| c-Kit (D816V) | 950 |
This compound also inhibits other kinase targets relevant to cancer pathogenesis, including PDGFRα (V561D) (IC50 = 40 nM), PDGFRα (D842V) (IC50 = 81 nM), Flt3, c-Met, and c-Ret [1] [3] [2].
The methodology for obtaining the above data and related experimental details are as follows.
This protocol is used to determine the IC50 values against purified kinase proteins [2].
This method assesses the compound's potency in inhibiting the growth of cancer cell lines harboring c-Kit mutations [2].
This compound's anti-tumor activity is mediated through two primary mechanisms, as illustrated in the signaling pathway below:
This compound's dual mechanism targeting kinase signaling and DNA repair.
Amuvatinib (also known as MP-470, HPK-56) is a synthetic carbothioamide and a small-molecule, multi-targeted tyrosine kinase inhibitor [1]. It was originated by Montigen and developed by Astex Pharmaceuticals [2].
Its primary mechanisms of action include:
The diagram below illustrates how this compound targets multiple pathways to exert anti-tumor effects.
This compound's multi-targeted mechanism of action involves inhibiting key tyrosine kinases and suppressing DNA repair.
This compound was investigated in Phase 1 and Phase 2 trials for various advanced solid tumors. Its development was discontinued after a Phase II trial in small cell lung cancer (SCLC) failed to meet its primary endpoint [4].
| Development Phase | Key Findings & Outcomes | References |
|---|---|---|
| Preclinical Studies | Showed synergy with DNA-damaging chemo (etoposide) and radiation; inhibited growth in SCLC cell lines and xenografts. | [1] |
| Phase 1B Trial (2014) | Combined with 5 standard chemo regimens; well-tolerated, no MTD reached; antitumor activity in neuroendocrine, NSCLC, and SCLC tumors. | [3] |
| Phase 2 Trial (ESCAPE) | Studied with carboplatin/etoposide in resistant/relapsed SCLC; clinical benefit rate of 22-23% failed to meet the predefined endpoint. | [1] [4] |
| Discontinuation (Sep 2012) | Development officially discontinued after Phase II results showed a 9.5% response rate, below the pre-specified threshold. | [2] [4] |
The table below summarizes efficacy and safety data from the pivotal Phase 1B trial and the Phase 2 ESCAPE trial.
| Trial Parameter | Phase 1B Trial (N=97) | Phase 2 ESCAPE Trial (Evaluable N=21) |
|---|---|---|
| Primary Objective | Estimate MTD & safety of 5 combination regimens | Evaluate response rate in resistant/relapsed SCLC |
| Dosing | This compound (100–800 mg/day) + chemo | This compound (300 mg, thrice daily) + platinum/etoposide |
| Overall Response Rate (ORR) | 12% (Partial Responses) | 9.5% (Partial Responses) |
| Clinical Benefit Rate | 45% (Stable Disease) | 22-23% |
| Common Adverse Events | Fatigue, alopecia, diarrhea, nausea, neutropenia, anemia, thrombocytopenia | Information not specified in results |
This compound represents a case study in drug development where a compound with a rational, multi-targeted design and promising preclinical synergy with DNA-damaging agents did not demonstrate sufficient efficacy in later-stage clinical trials to warrant further development [4] [3]. Its history underscores the challenge of translating preclinical mechanistic insights into clinical success.
Amuvatinib (MP-470) is an oral, multi-targeted tyrosine kinase inhibitor that has been investigated in combination with standard platinum-etoposide (EP) chemotherapy for the treatment of small cell lung cancer (SCLC). This small molecule therapeutic exhibits a dual mechanism of action targeting key pathways involved in cancer progression and treatment resistance. This compound potently inhibits mutant forms of receptor tyrosine kinases including c-Kit, PDGFRα, c-MET, and FLT3, which are implicated in tumor growth and survival signaling pathways. Additionally, it disrupts DNA damage repair mechanisms through suppression of RAD51, a critical protein in the homologous recombination repair pathway for DNA double-strand breaks. This unique combination of targets positioned this compound as a promising candidate to enhance chemotherapy efficacy in SCLC, particularly by countering DNA repair mechanisms that contribute to platinum resistance [1] [2].
The developmental status of this compound has evolved through clinical testing. Early phase I trials established the safety profile of this compound as a single agent in patients with advanced solid tumors, demonstrating tolerability up to 1,500 mg/day without reaching a maximum tolerated dose. The drug subsequently advanced to a phase II clinical trial (ESCAPE study) in combination with platinum-etoposide chemotherapy specifically for platinum-refractory SCLC patients. However, development for SCLC has been discontinued following the results of the phase II trial, which did not meet its primary efficacy endpoint in an unselected patient population. The drug remains an investigational compound that is available for licensing according to current database records [3] [4].
The ESCAPE trial (NCT01357395) was designed as a phase II, open-label, multi-center study to evaluate the safety and potential benefit of this compound in combination with standard platinum-etoposide chemotherapy in SCLC patients who had demonstrated resistance to prior platinum-based treatment. The study employed a Simon two-stage design, requiring at least three centrally confirmed responses in the first 21 enrolled subjects to proceed to the second stage. The trial ultimately enrolled 24 subjects between September 2011 and May 2012, with 23 receiving the study treatment. The primary objective was to assess the overall objective response rate (complete or partial response per RECIST 1.1 criteria), while secondary endpoints included disease control rate, progression-free survival, overall survival, duration of response, pharmacokinetic interactions, and safety/tolerability profile [5] [1].
The study focused on a platinum-refractory population with SCLC, representing a clinical scenario with limited treatment options and poor prognosis. Key eligibility criteria required patients to have histologically or cytologically confirmed SCLC with measurable disease per RECIST guidelines that met one of the following conditions: (1) disease progression during platinum-etoposide chemotherapy; (2) relapse within 90 days after completing platinum-etoposide chemotherapy; or (3) stable disease as best response after at least two cycles of platinum-etoposide chemotherapy. The baseline characteristics of enrolled patients reflected a challenging population with advanced disease: 96% had extensive-stage SCLC, the mean age was 62 years (range 44-80), and patients had received 1-3 prior anticancer regimens. The majority of patients (70%) had previously received carboplatin/etoposide, while the remainder received cisplatin/etoposide or a combination [5] [1].
Table 1: Baseline Characteristics of Patients in the ESCAPE Trial (N=23)
| Characteristic | Value |
|---|---|
| Mean Age (years) | 62 (range 44-80) |
| Gender (% male/female) | 48%/52% |
| Race (% White/African American) | 87%/13% |
| Disease Stage (% extensive-stage/limited-stage) | 96%/4% |
| ECOG Performance Status (% 0/1/2) | 22%/57%/22% |
| Prior Anticancer Regimens (median) | 1 (range 1-3) |
| Study Disease at Entry | |
| - Disease progression during EP chemotherapy | 39% |
| - Relapse ≤90 days from previous EP treatment | 48% |
| - Stable disease after ≥2 cycles of EP | 13% |
The efficacy results from the ESCAPE trial demonstrated limited activity of the this compound combination in the overall platinum-refractory SCLC population. Among 23 treated subjects, four partial responses (17.4%) were observed according to RECIST 1.1 criteria. However, only two of these responses (8.7%) were centrally confirmed, with response durations of 119 and 151 days respectively. Additionally, three subjects (13%) achieved confirmed stable disease. The independent assessment determined that among the first 21 subjects, fewer than three had a confirmed response, which did not meet the pre-specified threshold for continuing to the second stage of the Simon two-stage design. Consequently, enrollment was concluded after stage one, and the study did not meet its primary endpoint [1] [6].
The secondary efficacy endpoints provided additional context for interpreting the limited clinical activity observed. The disease control rate (including partial responses and stable disease) was approximately 30%, suggesting that a subset of patients derived some benefit from the combination therapy. The progression-free survival and overall survival data at the 6-month timepoint were collected as secondary outcomes, though detailed results were not provided in the available sources. The pharmacokinetic analyses indicated that co-administration of this compound did not significantly alter exposure levels of etoposide or carboplatin, suggesting that the lack of robust efficacy was not attributable to drug-drug interactions affecting chemotherapy pharmacokinetics [5] [1].
A potentially important biomarker correlation emerged from retrospective analysis of tumor samples. c-Kit expression was measured by H-score in available patient samples, with two subjects demonstrating H-scores ≥100. These two patients experienced durable disease control with durations of 151 and 256 days, respectively, suggesting that high c-Kit expression might identify a patient subgroup more likely to benefit from this compound therapy. This finding is biologically plausible given that c-Kit is one of the primary kinase targets of this compound, and supports the hypothesis for biomarker-driven selection in future studies of this agent. The correlation between c-Kit expression and treatment response suggests that the failure to meet the primary endpoint in the overall trial population may reflect the lack of biomarker selection rather than absolute lack of drug activity [1] [6].
Table 2: Efficacy Outcomes of this compound Combination Therapy in Platinum-Refractory SCLC
| Efficacy Parameter | Result | Notes |
|---|---|---|
| Overall Response Rate | 8.7% (2/23) | Centrally confirmed partial responses only |
| Partial Responses (Investigator-assessed) | 17.4% (4/23) | Includes unconfirmed responses |
| Stable Disease | 13% (3/23) | Confirmed stable disease |
| Disease Control Rate | ~30% | Partial responses + stable disease |
| Response Duration in Confirmed PRs | 119, 151 days | Two patients with centrally confirmed responses |
| Disease Control in High c-Kit Expressors | 151, 256 days | Two patients with c-Kit H-score ≥100 |
The safety analysis from the ESCAPE trial indicated that this compound in combination with platinum-etoposide chemotherapy was generally manageable, though with a notable toxicity profile. Among the 23 treated subjects, four patients (17%) discontinued treatment due to adverse events, while three additional subjects (13%) withdrew consent or were withdrawn due to physician decision. There were three deaths (13%) reported during the study, though the relationship to study treatment was not specified in the available sources. The phase I trial of single-agent this compound had previously established that the drug was well-tolerated up to 1,500 mg/day without reaching a maximum tolerated dose, suggesting that the toxicity observed in the ESCAPE trial likely represented the combined effects of this compound with chemotherapy rather than this compound alone [1] [4].
The specific adverse events associated with the combination therapy were not detailed in the available search results. However, the phase I trial of single-agent this compound reported no dose-limiting toxicities at doses up to 1,500 mg/day, with five patients experiencing serious adverse events that were deemed unrelated to treatment. The pharmacokinetic properties of this compound were noted to be variable, with exposure levels significantly improved when administered in lipid-suspension capsules compared to dry-powder capsules. This formulation difference may have implications for the optimal administration of the drug in future studies. The combination of this compound with platinum-etoposide chemotherapy did not demonstrate pharmacokinetic interactions that altered exposure to the chemotherapy agents, suggesting that the toxicity profile reflected additive toxicities rather than synergistic interactions that increased chemotherapy exposure [1] [4].
The ESCAPE trial protocol specified a precise treatment regimen combining this compound with platinum-etoposide chemotherapy. Patients received This compound at 300 mg orally three times daily (TID) continuously throughout 21-day treatment cycles. This was combined with the same specific platinum-etoposide regimen that patients had previously received before progression or relapse, including any prior dose reductions implemented for toxicity management. The platinum agents administered were either carboplatin (target AUC 5-6) or cisplatin, combined with etoposide (80-100 mg/m² × 3 days), reflecting real-world variations in standard EP chemotherapy regimens. A distinctive run-in period was incorporated in cycle 1 only, consisting of this compound administration for three days prior to initiation of platinum-etoposide chemotherapy. This design element aimed to assess the biological effects of this compound monotherapy before combination treatment [5] [1].
The treatment duration continued until disease progression, unacceptable toxicity, withdrawal of consent, or death. The dose modification guidelines for this compound and chemotherapy components were not explicitly detailed in the available sources, though the protocol specified that patients would receive the same dose and schedule of EP chemotherapy as their last prior regimen, including any previous dose reductions. The response assessment was conducted according to RECIST 1.1 criteria, with both investigator assessment and independent central review to ensure objective evaluation of the primary endpoint. The pharmacokinetic sampling protocol was designed to characterize this compound and metabolite exposures, as well as potential interactions with platinum-etoposide chemotherapy components [5] [1].
The patient selection criteria for the ESCAPE trial were specifically designed to identify the platinum-refractory SCLC population most likely to benefit from the combination therapy. Key inclusion criteria required patients to be ≥18 years of age with histologically or cytologically confirmed SCLC and measurable disease per RECIST guidelines. Patients must have demonstrated one of three patterns of platinum resistance: (1) disease progression during platinum-etoposide chemotherapy; (2) relapse within 90 days after completing platinum-etoposide chemotherapy; or (3) stable disease as best response after at least two cycles of platinum-etoposide chemotherapy. Additional requirements included ECOG performance status of 0-2, adequate organ function, and QTc interval <450 msec on screening ECG [5] [1].
The exclusion criteria eliminated potential candidates with prior exposure to this compound, those deemed no longer eligible for EP chemotherapy due to toxicity, patients with ongoing unresolved toxicity from prior treatment (unless stable and not compromising safety), and those with mixed SCLC and non-small cell lung cancer histology. Additional exclusion factors included untreated, unstable, or symptomatic brain metastases, hypersensitivity to this compound or any agents in the regimen, and life-threatening illness or medical conditions that could compromise patient safety or interfere with study outcomes according to investigator judgment. These criteria were designed to select a homogeneous patient population with genuine platinum resistance while minimizing confounding safety issues [5].
Table 3: Detailed Treatment Protocol Components
| Component | Specification | Administration Details |
|---|---|---|
| This compound | 300 mg orally three times daily | Continuous dosing throughout 21-day cycles |
| Platinum Agent | Carboplatin (AUC 5-6) or Cisplatin | Per patient's previous regimen prior to progression |
| Etoposide | 80-100 mg/m² × 3 days | Per patient's previous regimen prior to progression |
| Cycle Length | 21 days | Continued until progression or unacceptable toxicity |
| This compound Run-in | 3 days prior to Cycle 1 chemotherapy | This compound monotherapy before combination |
| Response Assessment | RECIST 1.1 | Every 2 cycles (6 weeks) |
The ESCAPE trial experience with this compound in combination with platinum-etoposide chemotherapy provides important insights for future drug development in platinum-refractory small cell lung cancer. While the study did not meet its primary efficacy endpoint in the overall intention-to-treat population, the correlation between high c-Kit expression and improved disease control duration suggests a potential biomarker-defined patient subgroup that might derive meaningful benefit from this therapeutic approach. This finding underscores the importance of biomarker-driven patient selection in future clinical trials investigating targeted therapies in molecularly heterogeneous malignancies like SCLC [1] [6].
The dual mechanism of action targeting both receptor tyrosine kinases and DNA repair pathways remains scientifically compelling for overcoming platinum resistance in SCLC. Future research directions should include validating c-Kit as a predictive biomarker in larger patient cohorts, exploring alternative combination strategies with other DNA-damaging agents, and investigating the potential of this compound in other tumor types with documented c-Kit alterations or homologous recombination deficiencies. Although development for SCLC has been discontinued, the protocol details and mechanistic insights from the ESCAPE trial provide valuable guidance for researchers developing similar combination therapies targeting treatment resistance in solid tumors [1] [2] [6].
Amuvatinib (MP-470) is a novel, orally administered multi-targeted tyrosine kinase inhibitor with a unique mechanism of action targeting multiple oncogenic pathways. This small molecule carbothioamide compound exhibits potent inhibitory activity against mutant c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and the DNA repair protein Rad51 [1] [2]. Preclinical data demonstrates that this compound competes with ATP for binding at the catalytic site of these kinases, leading to disruption of critical signaling pathways involved in tumor proliferation and survival [3].
The dual mechanism of this compound sets it apart from other targeted therapies: it simultaneously inhibits receptor tyrosine kinases while disrupting DNA repair mechanisms through Rad51 suppression [1]. This combination is particularly relevant for overcoming resistance to DNA-damaging chemotherapeutic agents. In vitro studies show this compound has synergistic activity with etoposide and other DNA-damaging agents, providing rationale for combination therapy approaches [4] [5]. The compound has demonstrated in vivo activity in human xenograft models, supporting its advancement to clinical trials [1].
The first-in-human phase I clinical trial (NCT00894894) employed an accelerated titration, dose-escalation design to evaluate this compound as a single agent in patients with advanced solid tumors refractory to standard therapies [1] [2]. The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended phase II dose. Secondary objectives included evaluation of the pharmacokinetic profile, preliminary antitumor activity, and pharmacodynamic effects on target proteins.
The trial enrolled 22 patients with histologically confirmed advanced solid tumors that were refractory to standard therapy or for which no standard therapy existed. Key eligibility criteria included: age ≥18 years, ECOG performance status of 0-2, adequate hematological, hepatic and renal function, and measurable or evaluable disease. Patients with uncontrolled brain metastases, active infections, or significant cardiac history were excluded. All participants provided written informed consent following institutional guidelines [1].
This compound was administered orally as dry powder capsules (DPC) in 28-day cycles using an accelerated titration design. The dose escalation scheme progressed through multiple cohorts until the maximum administered dose was reached:
Table 1: Dose Escalation Scheme
| Dose Level | Dose Schedule | Number of Patients | Cycle Duration |
|---|---|---|---|
| 100 mg | Once daily | Not specified | 28 days |
| 200 mg | Once daily | Not specified | 28 days |
| 400 mg | Once daily | Not specified | 28 days |
| 800 mg | Once daily | Not specified | 28 days |
| 1200 mg | Once daily | Not specified | 28 days |
| 1500 mg | Once daily or divided doses | Not specified | 28 days |
Doses could be administered as a single daily dose or in divided doses, with the 1500 mg dose level exploring both schedules [1] [2]. Treatment continued until disease progression or unacceptable toxicity, with patients receiving 1-6 cycles of therapy during the trial.
Safety evaluations included continuous monitoring of adverse events, serial laboratory tests (hematology, chemistry), electrocardiograms, and physical examinations. Dose-limiting toxicities were defined as specific adverse events occurring during the first treatment cycle including: grade 4 neutropenia lasting >5 days, grade 3-4 neutropenia with fever, grade 4 thrombocytopenia, grade 3-4 non-hematologic toxicity (except nausea/vomiting responsive to therapy), and treatment delay >2 weeks due to toxicity.
Tumor response was assessed using RECIST criteria (version not specified) with radiographic evaluations every 2 cycles. Pharmacodynamic assessments included evaluation of Rad51 expression in paired skin punch biopsies from a subset of patients [1].
The phase I trial demonstrated that this compound DPC was well tolerated across all dose levels up to 1500 mg/day. Notably, no dose-limiting toxicities were reported, and the maximum tolerated dose was not reached within the investigated dose range [1] [2]. Five patients experienced serious adverse events, but all were judged unrelated to this compound treatment.
The favorable safety profile supported further investigation of this compound, though the dry powder capsule formulation demonstrated low and variable exposure levels in pharmacokinetic analyses [1]. Subsequent formulations explored lipid-suspension capsules to improve bioavailability [4].
Pharmacokinetic analysis revealed low and variable exposure with the dry powder capsule formulation, which informed subsequent formulation development. Despite the pharmacokinetic limitations, pharmacodynamic evidence of target inhibition was observed in a patient with gastrointestinal stromal tumor (GIST) who showed decreased Rad51 expression in skin punch biopsies on days 15 and 29 of treatment [1] [2].
Table 2: Key Clinical Findings from Phase I Trial
| Parameter | Result | Clinical Significance |
|---|---|---|
| Maximum Administered Dose | 1500 mg/day | MTD not established |
| Dose-Limiting Toxicities | None reported | Favorable safety profile |
| Treatment Cycles Completed | 1-6 cycles | Demonstrates tolerability |
| Notable Efficacy Signal | GIST patient with stable disease | Activity in TKI-refractory disease |
| Pharmacodynamic Evidence | Reduced Rad51 in skin biopsies | Proof of target engagement |
| Serious Adverse Events | 5 patients (all unrelated) | Clean safety profile |
Despite the phase I trial's primary focus on safety, promising signals of clinical activity were observed. One patient with GIST who had previously failed imatinib and sunitinib demonstrated a 2-[18F]fluoro-2-deoxyglucose positron emission tomography response and achieved stable disease [1] [2]. This preliminary evidence of activity in a treatment-resistant population provided rationale for further investigation of this compound in GIST and other solid tumors.
Building on the phase I safety data, a phase II study evaluated this compound in combination with platinum-etoposide chemotherapy in platinum-refractory small cell lung cancer (SCLC) patients [4] [5]. This open-label, multicenter trial administered this compound at 300 mg three times daily alongside the same platinum-etoposide regimen that patients had previously failed.
The trial employed a Simon 2-stage design requiring ≥3 centrally confirmed responses in the first 21 patients to proceed. Although the primary endpoint was not met (only 2 of 23 patients achieved confirmed partial responses), promising activity was observed in patients with high c-Kit expression (H-score ≥100), suggesting a potential biomarker for patient selection in future studies [4] [5].
Preclinical investigations extended this compound evaluation to hematological malignancies. In multiple myeloma models, this compound demonstrated concentration-dependent cytotoxicity in primary CD138+ myeloma cells and cell lines [3]. Treatment with 25 μM this compound resulted in time-dependent cell death: 28% at 24 hours, 40% at 48 hours, and 55% at 72 hours. This cytotoxicity correlated with inhibition of MET phosphorylation and downstream signaling pathways, supporting the therapeutic potential of this compound in myeloma [3].
Purpose: To evaluate this compound-induced cytotoxicity in cancer cell lines and primary cells. Materials: Cancer cell lines (e.g., U266 myeloma cells), primary CD138+ cells from patients, this compound stock solution, cell culture media, annexin V/PI apoptosis detection kit, flow cytometer. Procedure:
Purpose: To demonstrate target engagement by assessing inhibition of MET phosphorylation. Materials: Cell lines expressing MET (e.g., U266), this compound, HGF ligand, phospho-MET specific antibody, total MET antibody, Western blot equipment. Procedure:
Purpose: To evaluate this compound's effect on DNA repair protein Rad51. Materials: Cancer cell lines, skin punch biopsies from patients, Rad51 antibody, immunohistochemistry or Western blot supplies. Procedure:
Diagram 1: this compound mechanism of action showing multi-targeted inhibition of tyrosine kinases and DNA repair pathways
The diagram illustrates this compound's unique dual mechanism targeting both receptor tyrosine kinases (KIT, PDGFRα, MET) and DNA repair pathways through Rad51 inhibition. Simultaneous targeting of these complementary pathways contributes to its anti-proliferative effects and potential for combination with DNA-damaging agents [1] [3].
The phase I dose escalation trial of this compound established its favorable safety profile with no MTD reached up to 1500 mg/day of the dry powder capsule formulation. While pharmacokinetic limitations were noted with this formulation, promising clinical activity was observed in a treatment-refractory GIST patient, supporting further development [1] [2].
Subsequent research has explored this compound in combination regimens, particularly with DNA-damaging agents where its Rad51 inhibitory mechanism provides strong scientific rationale [4] [5]. The identification of potential predictive biomarkers such as c-Kit expression levels may enable better patient selection in future clinical trials [4].
Future development should focus on optimized formulations with improved bioavailability, biomarker-driven patient selection, and rational combination strategies based on this compound's unique dual mechanism of action targeting both tyrosine kinase signaling and DNA repair pathways.
The table below summarizes key quantitative data from various in vitro studies on amuvatinib.
| Cell Line / System | Assay Type | Exposure Time | Key Metric & Value | Context / Effect | Citation |
|---|---|---|---|---|---|
| Caco-2 (Human colorectal adenocarcinoma) | SARS-CoV-2 Cytopathicity Inhibition | 48 hours | IC₅₀ = 0.02 μM | Inhibition of virus-induced cell death | [1] |
| Caco-2 (Human colorectal adenocarcinoma) | Cell Viability (Cytotoxicity) | 48 hours | CC₅₀ = 0.06 μM | Compound toxicity (ATP measurement) | [1] |
| Vero E6 (African green monkey kidney) | Anti-SARS-CoV-2 Activity (qRT-PCR) | 48 hours | EC₅₀ = 0.36 μM | Inhibition of viral infection | [2] |
| Vero E6 (African green monkey kidney) | Anti-SARS-CoV-2 Activity (TCID₅₀) | 48 hours | EC₅₀ = 0.45 μM | Inhibition of viral propagation | [2] |
| U266 (Multiple Myeloma) | Cell Viability/Growth Inhibition | 48 hours | ~40% Cell Death at 25 μM | Anticancer activity | [3] [4] |
| Primary Myeloma (CD138+) | Apoptosis (Annexin V/PI) | 24 hours | 20-67% Increase in cell death at 25 μM | Anticancer activity in patient cells | [3] [4] |
| DLD1 (Colon Cancer) | Selective Toxicity (Crystal Violet) | 48 hours | Enhanced toxicity | Under glucose starvation | [5] |
| LNCaP (Prostate Cancer) | Cell Viability | 4 days | IC₅₀ ≈ 4 μM | Anticancer activity | [1] |
Here are step-by-step methodologies for key assays used in this compound studies.
This protocol is adapted from a large-scale drug repurposing screen [6] and data on this compound's activity [1].
% Inhibition of Cytopathicity = [(Test_well - Positive_control) / (Negative_control - Positive_control)] * 100This method is used to determine general cell viability and compound cytotoxicity, distinct from virus-specific effects [6] [1].
% Cell Viability = (Luminescence_of_treated_well / Average_Luminescence_of_untreated_control_wells) * 100.This protocol is used to measure this compound-induced programmed cell death, particularly in cancer cell studies [3] [4].
The diagram below illustrates the key decision points in designing an in vitro cytotoxicity assay for this compound.
This compound's cytotoxicity stems from its multi-targeted nature, which is relevant in both cancer and antiviral contexts:
I hope these detailed application notes and protocols assist in your research. Should you require further clarification on any specific method, please feel free to ask.
Small cell lung cancer (SCLC) represents approximately 15% of all lung cancers and is characterized by its exceptional aggressiveness and dismal prognosis, with a 5-year survival rate below 7% [1] [2]. This neuroendocrine carcinoma exhibits rapid doubling time and early metastatic dissemination, with approximately two-thirds of patients presenting with extensive-stage disease at diagnosis [3]. The molecular landscape of SCLC is dominated by nearly universal biallelic loss of tumor suppressors TP53 and RB1, creating a genetic context that has proven resistant to targeted therapeutic approaches [1] [3]. Despite initial sensitivity to platinum-etoposide chemotherapy, most patients experience relapse within months, followed by the emergence of therapy-resistant disease [1] [3].
This compound (MP-470) is a multi-targeted tyrosine kinase inhibitor that represents a promising approach to overcome SCLC therapeutic resistance. This synthetic carbothioamide compound exhibits potent activity against several validated cancer targets, including c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and MET receptor tyrosine kinase [4] [5]. Beyond its direct kinase inhibition, this compound's unique mechanism involves suppression of DNA repair through downregulation of RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair [4] [5]. This dual mechanism positions this compound as a promising candidate for combination therapy with DNA-damaging agents, which remain the cornerstone of SCLC treatment.
This compound exerts its anti-tumor effects through a multi-faceted mechanism that simultaneously disrupts proliferative signaling and compromises DNA damage repair capacity. The primary kinase targets of this compound include:
c-Kit inhibition: this compound potently targets mutant forms of c-Kit, with inhibitory activity demonstrated at low micromolar concentrations (IC~50~ ~5 μM) [5] [6]. This pathway is implicated in SCLC proliferation and survival, with high c-Kit expression associated with more durable disease control in clinical studies [4].
MET receptor blockade: this compound competes with ATP for binding at the MET catalytic site, effectively inhibiting HGF/MET signaling [6]. This pathway normally activates downstream effectors including AKT and ERK, promoting cell survival and proliferation [6].
PDGFRα inhibition: As with other receptor tyrosine kinases, this compound suppresses PDGFRα signaling, potentially disrupting tumor-stromal interactions that support SCLC growth.
The RAD51 suppression capability of this compound represents a particularly valuable mechanism in SCLC, where high proliferation rates create inherent sensitivity to DNA-damaging agents [4] [5]. By downregulating RAD51 expression, this compound reduces the capacity of cancer cells to repair chemotherapy-induced DNA damage, creating synergistic cytotoxicity when combined with etoposide or platinum agents [4]. Preclinical studies have demonstrated that etoposide resistance in SCLC cells positively correlates with RAD51 levels, validating this approach to overcome treatment resistance [4].
Figure 1: this compound Mechanism of Action in SCLC Signaling Pathways. This diagram illustrates the key molecular targets of this compound, including receptor tyrosine kinases (MET, c-Kit, PDGFR) and downstream effectors including PI3K/AKT and MAPK pathways. Crucially, this compound also downregulates RAD51, impairing DNA damage repair and sensitizing cells to DNA-damaging agents.
Patient-derived xenograft (PDX) models have emerged as the gold standard for preclinical therapeutic testing in SCLC, maintaining intratumor heterogeneity and molecular features of original tumors more faithfully than conventional cell line-derived models [7] [8]. The establishment of SCLC PDX models involves specific methodological considerations:
Tumor Implantation: Fresh SCLC tumor specimens obtained from chemo-naïve patients are finely minced and vigorously triturated in PBS, then passed through a 60μm filter before resuspension in Matrigel at 4°C [7]. The cell suspension is typically injected subcutaneously in the flanks of immunocompromised mice (NOD/SCID or athymic nude mice), with orthotopic implantation as an alternative approach.
Serial Propagation: When primary (P0) tumors reach approximately 1cm in diameter, mice are sacrificed and tumors are disaggregated for serial passage [7]. The establishment period varies significantly across models, typically stabilizing at 40-50 days with successive passages [8].
Model Validation: Successful engraftment requires confirmation of SCLC phenotype through immunophenotyping (CD56 expression) and histopathological assessment to maintain neuroendocrine features [7]. Gene expression profiling should demonstrate retention of SCLC-specific signatures compared to original patient tumors.
Critical considerations for SCLC PDX models include the use of chemo-naïve tumor samples whenever possible, as prior therapy may alter tumor biology and drug response [7]. Additionally, the low engraftment rate of SCLC specimens presents a practical challenge, necessitating parallel implantation in multiple mice to ensure model establishment.
Based on published preclinical and clinical data, the following dosing regimen is recommended for this compound testing in SCLC xenograft models:
Table 1: this compound Dosing Protocol for SCLC Xenograft Studies
| Parameter | Recommended Specification | Additional Notes |
|---|---|---|
| Dose | 300 mg/kg | Clinical equivalent based on phase II trials [4] |
| Frequency | Three times daily | Oral administration |
| Formulation | Lipid-suspension capsules | Improved exposure over dry-powder capsules [4] |
| Run-in Period | 3 days before chemotherapy | For Cycle 1 only |
| Treatment Duration | 21-day cycles | Continue until tumor progression or toxicity limits |
| Combination Agents | Platinum-etoposide (EP) | Use same EP regimen that induced prior progression |
The three-day run-in period of this compound before initiating chemotherapy in the first cycle is designed to preemptively suppress DNA repair mechanisms before introducing DNA-damaging agents [4]. For combination studies, the specific platinum-etoposide regimen should mirror that which previously failed to control tumor growth, enabling assessment of this compound's ability to reverse resistance.
Tumor measurements should be performed at least twice weekly using calipers, with volume calculated using the formula: (length × width^2^)/2. Comprehensive response assessment incorporates multiple parameters:
Biomarker correlates should be integrated into response assessment whenever possible. c-Kit expression evaluated by H-score immunohistochemistry has demonstrated potential as a predictive biomarker, with scores ≥100 associated with improved disease control in clinical studies [4]. Additional molecular analyses may include assessment of MET phosphorylation status and RAD51 expression levels in pre- and post-treatment tumor samples.
Preclinical studies have demonstrated promising activity of this compound in SCLC models, particularly in combination with DNA-damaging agents. Key findings from these investigations include:
Table 2: Preclinical Efficacy of this compound in SCLC Models
| Study Type | Model System | Treatment Conditions | Key Outcomes | Reference |
|---|---|---|---|---|
| In vitro | SCLC cell lines | This compound + etoposide | Synergistic cytotoxicity; RAD51 downregulation | [4] [5] |
| In vivo | SCLC xenografts | This compound + carboplatin-etoposide | Enhanced tumor growth inhibition | [4] |
| Mechanistic | Myeloma cell lines | This compound monotherapy | Inhibition of MET phosphorylation; AKT/ERK pathway suppression | [6] |
| Clinical correlate | Primary CD138+ cells | This compound (25 μM) | 20-67% increased cell death in 6/8 patient samples | [6] |
The synergistic relationship between this compound and etoposide has been consistently demonstrated across SCLC model systems [4] [5]. This synergy appears mediated through this compound's capacity to suppress RAD51 induction, compromising the homologous recombination repair pathway normally activated in response to etoposide-induced DNA damage.
The phase II ESCAPE trial provides the most comprehensive clinical data for this compound in SCLC, specifically investigating its efficacy in platinum-refractory disease [4]. Although the trial did not meet its primary endpoint in an unselected population, important signals of activity emerged in biomarker-defined subgroups:
These clinical findings underscore the importance of patient selection strategies in future this compound development. The association between high c-Kit expression and improved disease control provides a rational basis for biomarker-guided patient enrichment in subsequent clinical trials.
Successful implementation of this compound xenograft studies requires attention to several practical considerations:
Formulation Optimization: this compound exposures are significantly improved with lipid-suspension capsules compared to dry-powder formulations [4]. This enhanced bioavailability should be considered in preclinical dosing strategies to ensure adequate drug exposure.
Combination Chemotherapy Timing: The sequence of this compound administration relative to chemotherapy is critical. The 3-day run-in period before chemotherapy initiation in cycle 1 allows for preemptive suppression of DNA repair mechanisms [4].
Toxicity Monitoring: Combination therapy with platinum-etoposide and this compound may produce myelosuppression and other overlapping toxicities. Complete blood counts should be monitored regularly, with dose adjustments implemented according to predefined criteria.
Pharmacodynamic Assessment: Evaluation of target engagement should include assessment of MET phosphorylation status and RAD51 expression levels in tumor tissue collected at endpoint [6]. These measures provide critical validation of this compound's mechanism of action.
Several challenges may arise during this compound xenograft studies, with the following approaches recommended:
Low Engraftment Rate: SCLC PDX models typically exhibit variable engraftment efficiency. This can be mitigated by multiple parallel implantations and use of highly immunocompromised mouse strains (NOD/SCID vs. athymic nude) [7] [8].
Acquired Resistance: As with clinical SCLC, xenograft models may develop resistance to combination therapy. Consider serial tumor biopsies at progression to assess mechanisms of resistance, including potential upregulation of alternative DNA repair pathways.
Variable Drug Exposure: The oral administration route may produce variable inter-animal drug levels. Therapeutic drug monitoring through plasma sampling can identify outliers with subtherapeutic exposure.
Biomarker Assessment Discordance: Pre- and post-treatment tumor heterogeneity may complicate biomarker interpretation. Multiple regional sampling within each tumor provides a more comprehensive assessment of biomarker status and evolution under therapeutic pressure.
This compound represents a promising therapeutic approach in SCLC through its unique dual mechanism targeting both proliferative signaling and DNA damage repair. The synergistic activity with platinum-etoposide chemotherapy provides a rational combination strategy for overcoming treatment resistance in this aggressive malignancy. Preclinical xenograft models have been instrumental in characterizing this compound's mechanism of action and antitumor efficacy, with clinical studies validating its potential in biomarker-selected populations.
Future research directions should focus on refined patient selection strategies, particularly validation of c-Kit expression as a predictive biomarker for this compound response. Additionally, exploration of this compound combinations with novel DNA-damaging agents or immunotherapy approaches may further expand its therapeutic utility. The integration of advanced PDX models that better recapitulate SCLC heterogeneity and evolution under therapeutic pressure will be essential for these development efforts.
Amuvatinib is a multi-targeted kinase inhibitor that has been evaluated in combination with platinum-etoposide (EP) chemotherapy for treating platinum-refractory small cell lung cancer (SCLC) [1] [2].
A phase 2 study (ESCAPE) explored this combination but did not meet its primary efficacy endpoint in an unselected patient population [1] [2]. Despite the overall result, a pre-planned biomarker analysis suggested that c-Kit protein expression, measured via an H-score, could identify patients who might benefit more from the treatment.
The table below summarizes the key biomarker findings from the study:
| Finding | Description |
|---|---|
| Primary Study Outcome | The study did not meet its primary endpoint in the overall platinum-refractory SCLC population [1] [2]. |
| c-Kit H-Score Finding | Two subjects had a c-Kit H-score of ≥100. These individuals experienced notably longer durable disease control (151 and 256 days) compared to the general cohort [1] [2]. |
| Conclusion | High c-Kit expression may predict better outcomes with this compound + EP, warranting further study in a biomarker-selected population [1] [2]. |
The specific protocol for c-Kit staining and H-scoring was not detailed in the published results. The methodology below is a generalized, best-practice framework for such an analysis, based on common laboratory standards.
The H-score is a semi-quantitative measure that incorporates both the intensity of staining and the percentage of positive tumor cells. It is calculated by a trained pathologist who evaluates the stained slides.
The formula is: H-Score = (0 × % cells 0+) + (1 × % cells 1+) + (2 × % cells 2+) + (3 × % cells 3+)
The resulting score ranges from 0 to 300. In the this compound study, an H-score ≥ 100 was used as a threshold to define "high" c-Kit expression [1] [2].
The specific antibody clone, dilution, and detailed staining conditions used in the phase 2 this compound trial are not provided in the available public literature. The protocol above is an inference of standard laboratory practice for such assays.
This compound (also known as MP470) is an oral, multi-targeted tyrosine kinase inhibitor that represents a promising approach in cancer therapeutics due to its unique dual mechanisms of action. Not only does it inhibit various kinase targets including c-MET, c-KIT, PDGFR, and FLT3, but it also directly suppresses RAD51 protein, a critical component of the homologous recombination DNA repair pathway in cancer cells [1]. This dual targeting approach simultaneously disrupts proliferative signaling pathways and compromises cancer cell DNA repair mechanisms, creating a powerful therapeutic synergy that is particularly effective against treatment-resistant malignancies.
The RAD51 protein plays a central role in the homologous recombination (HR) pathway, which is the primary mechanism for repairing double-strand DNA breaks in mammalian cells. RAD51 catalyzes the essential strand exchange reaction between damaged DNA and an undamaged template, forming a characteristic displacement loop (D-loop) structure that enables accurate DNA repair [2]. This DNA repair function becomes particularly crucial for cancer cells attempting to survive DNA-damaging treatments like radiation and chemotherapy. When RAD51 is overexpressed in tumors, it can significantly enhance DNA repair capacity and contribute to therapeutic resistance, as demonstrated in glioblastoma where high RAD51 expression correlates with decreased overall survival (median OS of 10.6 months vs. 20.1 months for high vs. low expression) [3].
The strategic inhibition of RAD51 by this compound represents a novel approach to overcoming treatment resistance in various cancers. By suppressing RAD51-mediated DNA repair, this compound sensitizes cancer cells to conventional DNA-damaging agents, potentially reversing therapeutic resistance and improving clinical outcomes. This application note provides detailed protocols for measuring RAD51 expression and function in this compound research, enabling researchers to quantitatively assess the drug's effects on DNA repair pathways and optimize combination therapy strategies.
This compound exerts its antitumor effects through a sophisticated multi-target mechanism that simultaneously disrupts oncogenic signaling and compromises DNA repair integrity. The drug functions as a competitive ATP-binding inhibitor at the catalytic sites of multiple receptor tyrosine kinases, including c-MET, c-KIT, PDGFR, and FLT3 [1] [4]. This broad kinase inhibition profile targets critical proliferative and survival pathways in cancer cells, particularly those dependent on these signaling networks for growth and maintenance.
The most distinctive aspect of this compound's mechanism is its direct suppression of RAD51 protein function, a key component of the homologous recombination DNA repair pathway. RAD51 plays an essential role in maintaining genomic stability by repairing double-strand DNA breaks through a sophisticated strand exchange mechanism. Structural studies have revealed that RAD51 forms right-handed helical filaments on single-stranded DNA, facilitating the pairing with homologous donor DNA and subsequent strand invasion that characterizes homologous recombination [2]. This repair process becomes particularly problematic in oncology when cancer cells exploit it to survive DNA-damaging treatments.
This compound disrupts this protective mechanism by reducing RAD51 protein levels and functionality, thereby compromising homologous recombination efficiency in cancer cells. This effect creates a vulnerable therapeutic window where cancer cells become sensitized to DNA-damaging agents while normal cells with intact DNA repair pathways remain relatively protected. The molecular interplay between this compound's kinase inhibition and RAD51 suppression creates a multi-faceted attack on cancer cell viability, simultaneously disrupting proliferative signaling while preventing adaptive DNA repair responses.
Table 1: Key Molecular Targets of this compound
| Target | Type | Function in Cancer | Effect of Inhibition |
|---|---|---|---|
| RAD51 | DNA repair protein | Mediates homologous recombination repair of double-strand breaks | Increased sensitivity to DNA-damaging agents |
| c-MET | Receptor tyrosine kinase | Promotes cell survival, migration, and invasion | Reduced proliferation and metastasis |
| c-KIT | Receptor tyrosine kinase | Regulates cell survival and proliferation in certain tumors | Growth inhibition in GIST and other malignancies |
| PDGFR | Receptor tyrosine kinase | Supports tumor angiogenesis and growth | Anti-angiogenic effects |
| FLT3 | Receptor tyrosine kinase | Drives proliferation in hematological malignancies | Differentiation and apoptosis in leukemia |
The following diagram illustrates this compound's dual mechanism of action targeting both kinase signaling and DNA repair pathways:
Accurate assessment of RAD51 expression and function is essential for evaluating this compound's biological effects and therapeutic potential. Multiple complementary techniques have been employed in preclinical and clinical studies, each offering distinct advantages for specific research applications. The selection of appropriate measurement methods depends on the experimental context, available sample types, and required resolution of quantification.
NanoString nCounter Analysis has emerged as a particularly robust method for quantifying RAD51 mRNA expression in clinical samples, including formalin-fixed, paraffin-embedded (FFPE) tissues. This technology utilizes color-coded molecular barcodes that hybridize directly to target RNA sequences, eliminating amplification bias and providing highly precise digital counts of transcript abundance. The system demonstrates exceptional performance with degraded RNA samples typical of archived FFPE material, making it invaluable for retrospective clinical studies [3]. In glioblastoma research, this approach identified significant RAD51 upregulation (≥4-fold increase) in tumor tissues compared to normal brain controls, with high expression correlating with poor survival outcomes (HR = 3.49; p = 0.03) [3]. The protocol involves RNA isolation from FFPE tissues using spin-column kits, hybridization with target-specific probes, binding to optical cartridges, and digital quantification of target molecules.
Reverse Transcription Quantitative PCR (RT-qPCR) provides an alternative method for RAD51 mRNA quantification, offering high sensitivity and broad accessibility. This method has been successfully applied in studies of biliary atresia, where it confirmed significant RAD51 upregulation in disease tissues [5]. While highly sensitive, RT-qPCR requires RNA extraction and reverse transcription steps that can introduce quantification variability, making careful normalization to appropriate housekeeping genes essential. The technique typically employs TaqMan probes or SYBR Green chemistry to amplify and detect RAD51-specific sequences, with results normalized against reference genes such as GAPDH or β-actin.
Western Blotting remains a fundamental technique for quantifying RAD51 protein expression in cell lines and tissue samples. This method provides information about protein size and specificity through antibody detection, allowing confirmation of this compound-induced reductions in RAD51 levels. The standard protocol involves protein extraction, SDS-PAGE separation, transfer to membranes, incubation with anti-RAD51 antibodies, and chemiluminescent detection. Densitometric analysis of band intensities normalized to loading controls enables semi-quantitative assessment of RAD51 protein levels across experimental conditions.
Immunofluorescence Microscopy offers a powerful approach for visualizing RAD51 foci formation in response to DNA damage, providing functional information about RAD51 activity at specific genomic locations. This technique detects the assembly of RAD51 into discrete nuclear foci at sites of DNA double-strand breaks, which represent active DNA repair centers. The number and intensity of RAD51 foci per cell serve as quantitative indicators of homologous recombination activity. This method has been employed in clinical trials to demonstrate this compound's pharmacodynamic effects, with studies reporting decreased RAD51 levels and increased residual DNA damage markers (53BP1 foci) in skin punch biopsies from treated patients [6].
Homologous Recombination Reporter Assays provide a direct functional readout of RAD51-mediated DNA repair capacity in living cells. These assays typically utilize integrated reporter constructs containing a GFP gene disrupted by an endonuclease recognition site. Upon induction of DNA damage and successful RAD51-mediated repair, functional GFP expression is restored, allowing flow cytometric quantification of repair efficiency. This approach offers a comprehensive assessment of the entire homologous recombination pathway functionality rather than just RAD51 expression levels.
Table 2: RAD51 Measurement Techniques in this compound Research
| Method | Measured Parameter | Sample Types | Key Advantages | Limitations |
|---|---|---|---|---|
| NanoString nCounter | RAD51 mRNA expression | FFPE tissues, frozen tissues | No amplification bias, excellent for degraded RNA | Higher cost, specialized equipment |
| RT-qPCR | RAD51 mRNA expression | Fresh/frozen tissues, cell lines | High sensitivity, widely accessible | Amplification bias, RNA quality dependent |
| Western Blot | RAD51 protein levels | Cell lysates, tissue homogenates | Protein size confirmation, semi-quantitative | Limited throughput, antibody dependent |
| Immunofluorescence | RAD51 nuclear foci | Cultured cells, tissue sections | Spatial information, functional assessment | Semi-quantitative, subjective scoring |
| HR Reporter Assay | Functional HR capacity | Living cells in culture | Direct functional measurement, quantitative | Requires specialized cell lines |
The following workflow diagram illustrates the strategic application of these techniques in this compound research:
The NanoString nCounter platform provides a robust method for quantifying RAD51 mRNA expression without enzymatic reactions or amplification steps, minimizing technical variability and making it ideal for precious clinical samples including FFPE tissues.
Materials and Reagents:
Procedure:
RNA Extraction and Quality Assessment:
Sample Hybridization:
Post-Hybridization Processing and Data Collection:
Data Normalization and Analysis:
Quality Control Considerations:
This protocol enables semi-quantitative assessment of RAD51 protein levels in cell lines and tissue samples treated with this compound, allowing confirmation of target engagement at the protein level.
Materials and Reagents:
Procedure:
Protein Extraction and Quantification:
Electrophoresis and Transfer:
Immunodetection:
Densitometric Analysis:
Troubleshooting Notes:
This protocol assesses RAD51 functional activity by quantifying its recruitment to sites of DNA damage, providing a direct measure of homologous recombination functionality in this compound-treated cells.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Cell Fixation and Permeabilization:
Immunostaining:
Microscopy and Quantification:
Technical Considerations:
This protocol evaluates the synergistic effects of this compound with standard DNA-damaging cancer therapies, modeling the clinical application of RAD51 suppression to enhance treatment efficacy.
Materials and Reagents:
Procedure:
Combination Treatment Setup:
Viability and Apoptosis Assessment:
DNA Damage Evaluation:
Data Analysis:
Interpreting RAD51 expression data in this compound studies requires consideration of both quantitative measurements and functional outcomes. Baseline RAD51 expression levels should be established for each experimental system, as the magnitude of this compound's effect may depend on initial RAD51 status. Studies have demonstrated that tumors with inherently high RAD51 expression may derive greater benefit from this compound combination therapy, as evidenced by the correlation between RAD51 overexpression and poor prognosis in glioblastoma (median OS 10.6 vs. 20.1 months for high vs. low expression) [3].
When analyzing mRNA expression data from NanoString or RT-qPCR experiments, normalization against appropriate housekeeping genes is critical for accurate quantification. For clinical samples, establishing a RAD51 expression threshold for classifying "high" versus "low" expression groups should be based on distribution characteristics within the specific patient population, often using median expression or optimal cut-point analysis for survival outcomes. In the glioblastoma study, the threshold was determined based on distribution and clinical correlation [3].
For functional assays such as RAD51 foci formation, results should be interpreted in the context of DNA damage induction and repair kinetics. This compound treatment should result in reduced RAD51 foci formation following DNA damage induction, indicating impaired homologous recombination functionality. Clinical evidence supports this mechanism, with phase 1B trials demonstrating that this compound treatment led to decreased RAD51 levels and increased residual DNA damage (53BP1 foci) in patient biopsies [6].
The translational potential of RAD51 measurements extends to predictive biomarker development for this compound therapy. Several considerations emerge from clinical studies:
Tumor-type specific considerations: this compound has shown particular activity in neuroendocrine (NE), non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC) tumors when combined with DNA-damaging agents [6] [7]. In these contexts, RAD51 suppression may be especially relevant given the high reliance on DNA repair pathways in treatment resistance.
Combination therapy optimization: The timing and sequencing of this compound with DNA-damaging agents significantly impacts therapeutic efficacy. Preclinical data suggests that This compound pretreatment for 24 hours before chemotherapy administration maximizes radiosensitization and chemosensitization effects.
Pharmacodynamic monitoring: RAD51 expression in paired tumor biopsies before and after this compound treatment can provide direct evidence of target engagement. Alternatively, surrogate tissues such as skin biopsies or peripheral blood mononuclear cells may offer accessible alternatives for monitoring RAD51 suppression, as demonstrated in clinical trials where skin punch biopsies showed pharmacodynamic effects [6].
The following diagram illustrates the integrated translational approach for applying RAD51 measurements in this compound development:
Several technical challenges may arise when measuring RAD51 expression in this compound studies:
Sample Quality Issues: For FFPE samples with extensive RNA degradation, the NanoString platform provides more reliable results than PCR-based methods. However, extremely low RNA quality (RIN < 2.0) may still compromise results. Including RNA quality metrics in data interpretation is essential.
Antibody Specificity: RAD51 antibodies vary in quality and specificity across applications. Validation using RAD51-knockdown controls is recommended when establishing assays. In Western blotting, the expected band size for RAD51 is approximately 37 kDa.
Functional Assay Variability: RAD51 foci formation assays can show substantial cell-to-cell heterogeneity. Analyzing an adequate number of cells (minimum 50 per condition) and using automated counting algorithms can improve reproducibility.
Combination Therapy Data Interpretation: When assessing synergy between this compound and DNA-damaging agents, appropriate mathematical models such as the Chou-Talalay method should be employed to distinguish truly synergistic effects from additive toxicity.
The protocols outlined in this document provide a comprehensive framework for measuring RAD51 expression and function in this compound research contexts. The integration of multiple assessment methods—from mRNA quantification to functional foci analysis—enables robust evaluation of this compound's effects on DNA repair pathways across preclinical and clinical settings. The correlation of these measurements with therapeutic outcomes, as demonstrated in clinical trials showing this compound's activity in combination with DNA-damaging agents, supports the continued development of RAD51 suppression as a promising strategy for overcoming treatment resistance in cancer. As this compound progresses through clinical development, standardized assessment of RAD51 expression and function will be essential for identifying responsive patient populations and optimizing combination therapy regimens.
This compound (also known as MP470) is an orally bioavailable multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that makes it particularly effective in combination with DNA-damaging agents. The compound exhibits potent activity against multiple oncogenic targets including mutant c-Kit, PDGFRα, Flt3, c-Met, and c-Ret, with IC50 values in the nanomolar range for specific mutants (e.g., 10 nM for c-Kit D816H and 40 nM for PDGFRα V561D) [1]. Beyond its receptor tyrosine kinase inhibition, this compound functions as a DNA repair suppressor through inhibition of the key homologous recombination protein RAD51, thereby disrupting critical DNA damage repair pathways in cancer cells [2] [1].
The synergistic potential of this compound with DNA-damaging agents stems from its ability to simultaneously target growth factor signaling pathways and disable DNA repair mechanisms. When combined with chemotherapeutic agents that induce DNA double-strand breaks (such as etoposide, doxorubicin, and platinum-based drugs) or with ionizing radiation, this compound creates a synthetic lethal interaction that enhances tumor cell death while potentially sparing normal tissues [3] [2]. This combination approach is especially relevant for treating aggressive malignancies such as small cell lung cancer (SCLC), neuroendocrine tumors, and NRAS-mutant melanoma [3] [4] [5].
Table 1: Overview of Key Experimental Methods for Studying this compound Synergy
| Experimental Method | Key Measurements | Applications | References |
|---|---|---|---|
| Clonogenic Survival Assay | Colony formation capacity after combined treatment | Quantifies long-term cell survival and reproductive death following DNA damage | [2] |
| Growth Inhibition Assay (MTT/MTS) | IC50 values, growth inhibition percentages | Measures metabolic activity and short-term cell viability | [4] |
| Flow Cytometric Analysis | Apoptosis (Annexin V/PI), cell cycle distribution | Evaluates programmed cell death and cell cycle perturbations | [4] [6] |
| Immunofluorescence Microscopy | DNA damage foci (53BP1, γH2AX), RAD51 foci | Visualizes and quantifies DNA repair protein recruitment and DNA damage | [3] [2] |
| Western Blot Analysis | RAD51 protein levels, kinase signaling (pAKT, pERK) | Assesses protein expression and phosphorylation status | [4] [2] |
| 3D Spheroid Culture | Volume reduction, viability staining (calcein-AM/PI) | Models tumor microenvironment and drug penetration | [4] |
| In Vivo Xenograft Studies | Tumor growth inhibition, survival prolongation | Evaluates efficacy in physiological context | [5] |
Table 2: this compound Target Profile and Inhibitory Concentrations
| Molecular Target | IC50/Effective Concentration | Biological consequence | Experimental Evidence |
|---|---|---|---|
| c-Kit (D816H mutant) | 10 nM | Inhibition of oncogenic signaling | Enzyme activity assays [1] |
| PDGFRα (V561D mutant) | 40 nM | Suppression of proliferation signals | Enzyme activity assays [1] |
| RAD51 protein | 1-10 µM | Homologous recombination deficiency | Western blot, DR-GFP assay [2] |
| AXL kinase | ~1 µM (cellular) | Reduced migration/invasion | Phosphoproteomics, growth inhibition [4] |
| MET receptor | ~5 µM | Inhibition of HGF/MET signaling | Phosphorylation assays, viability [6] |
| Global translation | 1-10 µM | Reduced ribosomal S6 phosphorylation | Polysomal fractioning [2] |
The following diagram illustrates this compound's dual mechanisms of action and synergistic potential with DNA-damaging agents:
The clonogenic assay measures the long-term reproductive viability of cells after treatment and is considered the gold standard for assessing radiation and chemotherapy sensitivity [2].
The combination index (CI) method developed by Chou-Talalay provides quantitative measure of drug interactions [4] [2].
For high-throughput screening of this compound combinations, colorimetric viability assays are preferable [4].
This compound's ability to suppress RAD51 expression and function represents a key mechanism underlying its synergy with DNA-damaging agents [2].
Western Blot Analysis for RAD51:
Immunofluorescence Staining for DNA Damage Foci:
The Direct Repeat-Green Fluorescent Protein (DR-GFP) assay provides a quantitative measurement of homologous recombination efficiency [2].
The following diagram illustrates the experimental workflow for assessing DNA damage response and repair inhibition:
Animal models provide critical preclinical data for translation to clinical trials. The following protocol outlines the evaluation of this compound combination therapy in mouse xenograft models [5].
Tumor tissue analysis provides crucial evidence of target engagement and mechanism of action [3].
Phase 1B clinical data demonstrated that this compound in combination with standard chemotherapies was well-tolerated and showed promising activity in specific cancer types [3].
Table 3: Clinical Evidence for this compound Combinations in Specific Cancer Types
| Cancer Type | Combination Therapy | Response Rate | Key Biomarkers | Trial Phase |
|---|---|---|---|---|
| SCLC (platinum-refractory) | Platinum-etoposide | 8.7% confirmed PR, 13% SD [5] | High c-Kit expression (H-score ≥100) [5] | Phase 2 |
| Neuroendocrine Tumors | Paclitaxel/carboplatin or carboplatin/etoposide | Multiple PRs observed [3] | Not specified | Phase 1B |
| NSCLC | Paclitaxel/carboplatin or carboplatin/etoposide | Multiple PRs observed [3] | Not specified | Phase 1B |
| NRAS-mutant Melanoma | Single agent or combinations | Preclinical selectivity [4] | NRAS mutation, AXL expression [4] | Preclinical |
| Multiple Myeloma | Single agent | Primary cell death induction [6] | HGF/MET pathway activation [6] | Preclinical |
Successful clinical development of this compound combinations requires appropriate patient stratification [4] [5].
The unique dual mechanism of this compound as both a multi-targeted tyrosine kinase inhibitor and DNA repair suppressor makes it a promising candidate for combination therapy with DNA-damaging agents. The experimental protocols outlined here provide a comprehensive framework for evaluating this synergy across preclinical models and translating findings to clinical applications.
Critical success factors include appropriate patient selection based on biomarker stratification (particularly c-Kit expression in SCLC and NRAS/AXL status in melanoma), careful management of combination toxicities, and validation of target engagement through pharmacodynamic biomarkers such as RAD51 suppression and persistence of DNA damage foci.
While the phase 2 trial in unselected platinum-refractory SCLC did not meet its primary endpoint, the durable responses observed in high c-Kit expressers suggest that biomarker-driven patient selection may unlock the clinical potential of this compound combinations [5]. Further investigation in molecularly defined populations is warranted based on the compelling preclinical evidence and mechanism of action.
The core strategy developed was to shift from a dry-powder capsule (DPC) to a lipid-suspension capsule (LSC) formulation. The table below summarizes the key findings from healthy volunteer studies that compared these approaches [1].
| Parameter | Amuvatinib Dry-Powder Capsules (DPC) | This compound Lipid-Suspension Capsules (LSC) |
|---|---|---|
| Formulation Type | Dry powder | Lipid-based suspension |
| Effect of High-Fat Meal | Increased exposure (AUC) by 118% and max concentration (Cmax) by 183% vs. fasted state [1] | Information not explicitly provided in search results |
| Single-Dose Exposure (AUC) | Baseline for comparison | Approximately two-thirds fold (1.67x) increased exposure compared to DPC [1] |
| Multiple-Dose Regimen | Information not available | 300 mg every 8 hours showed improved drug accumulation [1] |
| Safety & Tolerability | Well tolerated in doses up to 1500 mg/day; no dose-limiting toxicities [2] [3] | Similar safety profile to DPC; no serious or severe adverse events reported [1] |
| Key Rationale | Initial formulation | Improved absorption for low aqueous solubility compounds [1] |
Based on this improved pharmacokinetic profile, the LSC formulation of this compound at 300 mg every 8 hours was selected for subsequent cancer patient trials [1].
For your experimental work, consider these factors that were critical in the clinical development of this compound:
The following diagram illustrates the logical relationship between the identified challenges and the validated solutions for improving this compound's systemic exposure.
The available data primarily offers a clinical development perspective. For laboratory-scale experiments, you might explore:
1. Does food affect the absorption of this compound? Yes, the formulation of this compound and the presence of food significantly impact its absorption and systemic exposure. Initial clinical studies used a dry-powder capsule (DPC) formulation, which exhibited low systemic exposure. Investigations revealed that a high-fat meal could dramatically improve its absorption [1].
2. What are the different formulations of this compound and why do they matter? Two primary formulations have been studied:
The following table summarizes the key quantitative findings on the food effect and formulation comparison [1]:
| Variable | This compound DPC (Fasted State) | This compound DPC (With High-Fat Meal) | This compound LSC (vs. DPC) |
|---|---|---|---|
| Cmax (Mean Increase) | Baseline | 183% increase | Not Specified |
| AUC(0-∞) (Mean Increase) | Baseline | 118% increase | ~67% increase (AUC) |
| Key Conclusion | Low systemic exposure | Food enhances rate and extent of absorption | Improved exposure over DPC formulation |
3. What is the recommended dosing regimen for this compound LSC? Based on multiple-dose pharmacokinetic studies, the regimen of This compound LSC 300 mg administered every 8 hours was selected for clinical studies in cancer patients. This regimen achieved improved drug accumulation and presumed therapeutic levels safely, with no serious or severe adverse events reported in the healthy volunteer studies [1].
Problem: Low systemic drug exposure in in vivo models. Potential Causes and Solutions:
1. Clinical Protocol: Investigating Food Effect on this compound DPC
This methodology is adapted from the phase 1 clinical studies cited [1].
2. Clinical Protocol: Formulation Comparison (LSC vs. DPC)
The workflow for these clinical pharmacology studies can be visualized as follows:
Understanding this compound's targets provides full context for its use in research. This compound (also known as MP470) is a multi-targeted tyrosine kinase inhibitor [1] [2]. Its primary scientific interest stems from its ability to target key receptors involved in cancer growth and resistance:
The relationship between this compound and the AXL signaling pathway is summarized in the diagram below:
The table below summarizes key clinical findings on c-Kit expression as a potential biomarker for amuvatinib response.
| Cancer Type | Biomarker & Measurement | Clinical Context | Reported Outcome | Source / Study |
|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | c-Kit H-score (IHC) | This compound + Platinum-Etoposide in platinum-refractory patients | Two patients with H-score ≥100 achieved durable disease control (151 and 256 days) [1]. | Phase 2 Trial (Byers et al.) |
| Gastrointestinal Stromal Tumor (GIST) | Mechanism-based (mutant KIT inhibition) | This compound single-agent in refractory GIST | One patient with prior imatinib/sunitinib failure showed FDG-PET response and stable disease [2]. | Phase 1 Trial (Mahadevan et al.) |
For researchers aiming to validate these findings, here are detailed methodologies for key experiments.
This protocol is used to quantify c-Kit protein levels in formalin-fixed, paraffin-embedded (FFPE) tumor samples [1].
This compound is a multi-targeted tyrosine kinase inhibitor. Its mechanism and the rationale for targeting c-Kit are illustrated in the following pathway diagrams.
Diagram 1: Simplified c-Kit Signaling Pathway and this compound Inhibition. This compound inhibits the c-Kit receptor, blocking downstream pro-survival pathways like those mediated by Src Family Kinases (SFKs), PI3K/Akt, and Ras/Erk [3] [4].
Diagram 2: Experimental Workflow for Patient Selection. This workflow outlines the process of using IHC and H-scoring to identify patients with high c-Kit expression who may be candidates for this compound therapy [1].
Q1: Is c-Kit mutation status or protein expression level more important for this compound selection? Current clinical evidence for this compound points towards protein expression levels (via IHC H-score) as a predictive biomarker [1]. While this compound was designed to target mutant c-Kit [4], the phase II trial in SCLC successfully stratified patients based on protein expression, not mutation status.
Q2: What is the recommended H-score threshold for patient selection in SCLC? Based on the phase II ESCAPE study, an H-score of 100 can be used as a benchmark for defining high c-Kit expression in platinum-refractory SCLC when considering this compound combination therapy [1]. This threshold should be validated in larger, prospective studies.
Q3: Does this compound have other biomarker targets beyond c-Kit? Yes. This compound is a multi-targeted agent. Its mechanisms also include:
The table below summarizes the dose-limiting toxicities (DLTs) and the maximum administered dose from a Phase 1B clinical trial of amuvatinib in combination with various standard cancer therapies [1].
| Combination Therapy | Dose-Limiting Toxicities (DLTs) | Maximum Administered Dose (this compound) |
|---|---|---|
| Paclitaxel/Carboplatin | Febrile neutropenia, Diarrhea | 800 mg/day |
| Carboplatin/Etoposide | Febrile neutropenia, Diarrhea | 800 mg/day |
| Topotecan | Information not specified in results | 800 mg/day |
| Docetaxel | Information not specified in results | 800 mg/day |
| Erlotinib | Information not specified in results | 800 mg/day |
Overall Safety Profile: The most frequently observed adverse events across the study were [1]:
It is important to note that this Phase 1B study did not reach a maximum tolerated dose (MTD) for any of the treatment arms, and no pharmacokinetic interactions were observed between this compound and the co-administered chemotherapies [1].
Preclinical studies suggest that this compound and its derivatives exhibit selective toxicity toward tumor cells under conditions of glucose starvation, a common feature of the solid tumor microenvironment [2].
This mechanism can be visualized in the following pathway diagram:
Q1: What are the critical pharmacodynamic biomarkers for assessing this compound's target engagement in experimental models? Evidence from the Phase 1B trial suggests that target engagement can be assessed through:
Q2: Which tumor types showed the greatest promise in clinical trials with this compound combinations? In the Phase 1B study, partial responses to this compound combined with paclitaxel/carboplatin or carboplatin/etoposide were most frequently observed in patients with neuroendocrine (NE) tumors, non-small cell lung cancer (NSCLC), and small cell lung cancer (SCLC) [1].
NCT00881166 (the identifier for the Phase 1B study) on clinicaltrials.gov to see if results have been updated or if new studies have been initiated.
The table below summarizes the key characteristics of this compound and quantitative data from a clinical trial that informs its potential resistance.
| Property | Description |
|---|---|
| Drug Name | This compound (MP-470) |
| Classification | Multi-targeted Tyrosine Kinase Inhibitor (TKI) [1] |
| Primary Targets | Mutant c-KIT, PDGFRα, c-MET, c-RET, FLT3 [2] [1] |
| Novel Mechanism | Inhibition of RAD51 protein, a key player in Homologous Recombination (HR) DNA repair [2] [3] |
| Intended Sensitization | Designed to sensitize tumor cells to DNA-damaging agents (e.g., radiation, platinum drugs, etoposide) [2] [3] |
| Trial Context | Patient Population | Intervention | Objective Response Rate (ORR) | Observations & Potential Biomarkers |
|---|---|---|---|---|
| Phase 2 Trial (ESCAPE) [3] | Platinum-refractory Small Cell Lung Cancer (SCLC) | This compound + Platinum-Etoposide (EP) | 8.7% (2 of 23 patients) | Two subjects with high c-Kit expression (H-score ≥100) experienced durable disease control (151 & 256 days). |
Based on the available evidence, here are answers to critical questions a researcher might have.
This compound has a dual mechanism: it inhibits specific mutant receptor tyrosine kinases (RTKs) and disrupts DNA repair by suppressing RAD51 [2] [1].
Resistance could theoretically arise through mechanisms common to other targeted therapies, even if not yet documented for this compound. The diagram below outlines this conceptual framework.
Not necessarily. The Phase 2 trial in unselected, platinum-refractory SCLC did not meet its primary response target [3]. However, the observed durable disease control in patients with high c-Kit expression suggests that the drug may be effective in a biomarker-selected subpopulation [3]. This points to the likelihood of primary resistance in patients whose tumors lack the appropriate molecular context.
You can build a research program based on the established mechanisms of resistance to other TKIs and DNA damage response inhibitors. The following workflow provides a systematic approach.
Here are detailed methodologies for key experiments based on the proposed workflow.
1. Generating this compound-Resistant Cell Lines
2. Profiling Resistance Mechanisms via Phospho-RTK Arrays
I hope this technical support guide provides a robust starting point for your investigations. The field of kinase inhibitor resistance is well-established, offering a solid framework for exploring the specific case of this compound.
The following table summarizes the key formulation strategies identified for improving the solubility and bioavailability of amuvatinib.
| Technique | Key Components / Description | Key Findings / Performance | Citations |
|---|---|---|---|
| Lipid-Based Formulations | Surfactant polymer, Tocopherol, Fatty acid/Fatty acid ester | Synergistically increases solubility & bioavailability; targets BCS Class II/IV drugs like this compound. | [1] |
| Eutectic Mixtures | Adenine phosphate (AdPh) prepared via liquid-assisted grinding | Lowers melting point; enhances dissolution rate & equilibrium solubility. | [2] |
This protocol is based on a patent application for increasing the bioavailability of poorly soluble drugs like this compound [1].
This protocol is adapted from a study on imatinib and olaparib, which demonstrates a generalizable method for poorly soluble tumor-associated enzyme inhibitors [2].
After preparing a formulation, particularly the eutectic mixture, it is crucial to characterize it properly. The workflow below outlines the key steps from preparation to final evaluation.
Characterization Methods:
Q1: What is the primary solubility challenge with this compound? this compound is classified as a BCS Class IV drug, meaning it has both low solubility and low permeability, which presents a significant challenge for its oral bioavailability [1] [3].
Q2: Why consider a eutectic mixture over other techniques like cocrystals? Eutectic mixtures are a physical blend and do not require the formation of new chemical bonds (unlike cocrystals), making them simpler to prepare. They primarily work by lowering the melting point of the API, which can directly enhance its dissolution rate [2].
Q3: Are there any known derivatives of this compound with improved properties? Yes, research has explored this compound derivatives. For instance, one study found that a derivative referred to as "compound 6" exhibited increased toxicity against specific cancer cell lines under glucose starvation, suggesting that structural modifications can fine-tune biological activity and potentially other properties [4].
What is Plasma Protein Binding and Why Does it Matter? In the bloodstream, a drug can exist in two states: bound to plasma proteins (inactive) and unbound (free, pharmacologically active) [1]. Only the unbound fraction can interact with its target to produce an effect. The degree of protein binding therefore directly influences a drug's activity, distribution, and elimination [1].
For amuvatinib, a small-molecule tyrosine kinase inhibitor, understanding its PPB is crucial for interpreting experimental results and predicting its in vivo efficacy [2] [3].
Key Quantitative Data on this compound Specific, high-quality data on this compound's PPB is not abundant in the search results. However, one preclinical study provides a critical insight:
| Parameter | Reported Value | Experimental Context |
|---|---|---|
| Serum Protein Binding | >95% bound [3] | Noted in a study on multiple myeloma cell lines and primary cells. |
This high level of binding means that less than 5% of the total drug concentration in plasma is free and biologically active. You must account for this in your dose-response experiments, as the effective concentration at the target site is much lower than the nominal concentration added to the serum-containing medium [1].
When direct data is unavailable, you may need to measure PPB. Here is a detailed methodology using BioSPME (Bio Solid-Phase Microextraction), a modern technique that directly measures the unbound drug fraction [4].
The following diagram illustrates the core workflow of this assay:
Step-by-Step Procedure [4]:
Here are solutions to common problems you might encounter when working with this compound or similar compounds in binding or activity assays.
| Problem | Possible Cause | Recommendation |
|---|---|---|
| Low activity in cell-based assays despite high nominal drug concentration. | High PPB significantly reducing free fraction [3] [1]. | Account for >95% protein binding in your calculations. The effective free concentration is much lower than the total. |
| Poor reproducibility in PPB measurements. | Inconsistent method execution [4]. | Ensure coating is properly conditioned and never allowed to dry. Control sample pH and temperature. Verify LC-MS instrument reproducibility. |
| Low extraction efficiency in BioSPME. | Non-specific binding to plastic well plates [4]. | For hydrophobic compounds like this compound, use glass-coated well plates instead of polypropylene. |
| Unexpectedly low cytotoxicity in primary cells. | Variable target (e.g., MET, c-Kit) expression or reliance on HGF/MET pathway [3]. | Confirm target expression in your cell model. Include a positive control, such as primary CD138+ myeloma cells, which are sensitive to this compound [3]. |
The table below summarizes key validation experiments from the research findings.
| Experimental Context | Key Experimental Methodology | Observed Outcome Related to RAD51 | Citation |
|---|
| Phase 1B Clinical Trial (Advanced Solid Tumors) | Skin punch biopsies from patients treated with Amuvatinib + chemotherapy. | Decreased RAD51 levels. Increased 53BP1 foci (marker of residual DNA damage). | [1] | | Multiple Myeloma (Cell Lines & Primary Cells) | Treatment of primary CD138+ myeloma cells and U266 cell line with this compound; analysis of cell death (Annexin V/PI) and MET signaling. | Induced cell death (20-67% increase in 6/8 patient samples). Inhibited HGF-dependent MET, AKT, ERK, and GSK-3β phosphorylation. | [2] | | Drug Mechanism Overview | Biochemical and cellular assays. | Identified as a suppressor of RAD51 protein. | [3] |
For your reference, here are more detailed descriptions of the methodologies used in these key studies.
Clinical Pharmacodynamic Measurement (from Phase 1B Trial)
Cellular-Level Efficacy and Mechanism (from Multiple Myeloma Study)
The following diagram synthesizes the evidence from the search results to illustrate how this compound exerts its anti-cancer effects through two parallel mechanisms: targeted kinase inhibition and DNA repair suppression.
The experimental data validates this compound's ability to suppress RAD51 through several key observations:
The search results also provide context by mentioning other RAD51 inhibitors under investigation, which can serve as useful comparators.
| Inhibitor Name | Proposed Mechanism of Action | Key Experimental Evidence |
|---|---|---|
| This compound | Suppresses RAD51 protein level; multi-kinase inhibitor [3]. | RAD51 downregulation & increased DNA damage in patient biopsies; synergy with chemo in clinical trials [1]. |
| B02 | Inhibits RAD51 nucleoprotein filament formation [4]. | Sensitizes cells to cisplatin in lab models; binds at RAD51 dimer interface per computational studies [5] [4]. |
| B02-isomer (B02-iso) | Improved derivative of B02 with higher affinity for RAD51 [5]. | More potent HR inhibition in cells than B02; sensitizes triple-negative breast cancer cells to PARP inhibitor olaparib [5]. |
| IBR2 | Disrupts RAD51 multimerization and interaction with BRCA2 [4]. | Impairs HR and inhibits cancer cell growth; binds at RAD51 dimer interface per computational studies [4]. |
The table below summarizes the efficacy data from the Phase 2 ESCAPE trial, which evaluated Amuvatinib in combination with platinum-etoposide (EP) chemotherapy for platinum-refractory Small Cell Lung Cancer (SCLC). For context, the performance of standard care (topotecan) in a similar patient population is included based on a referenced historical response rate [1] [2].
| Metric | This compound + EP (Phase 2 ESCAPE Trial) | Standard Care (Topotecan, Historical Control) |
|---|---|---|
| Patient Population | Platinum-refractory SCLC [1] [2] | Platinum-refractory SCLC [1] |
| Objective Response Rate (ORR) | 8.7% (2 of 23 patients; centrally confirmed) [1] | 6.4% [1] |
| Disease Control Rate (DCR) | 21.7% (5 of 23 patients; PR + SD) [1] | Information not specified in sources |
| Key Findings | Did not meet primary efficacy endpoint; potential signal of efficacy in subset of patients with high c-Kit expression (H-score ≥100) [1]. | The only FDA-approved chemotherapy for second-line SCLC at the time of the trial, with limited activity [1]. |
> Note on Development Status: Astex Pharmaceuticals discontinued the development of this compound in 2012 after it failed to meet the pre-specified response rate endpoint in the Phase II ESCAPE trial [3]. The data presented here is for research and historical comparison purposes.
For professionals seeking to understand the context of the data, here are the key methodological details from the Phase 2 study [1] [2].
This compound (MP-470) is a multi-targeted tyrosine kinase inhibitor. Its mechanism and the logical flow of the ESCAPE trial are summarized in the diagrams below.
Diagram 1: The dual mechanism of action of this compound. It inhibits mutant tyrosine kinases (c-KIT, PDGFRα, c-MET) to block proliferative signals, while simultaneously suppressing RAD51 to inhibit DNA repair, creating synergy with chemotherapy [1] [4].
Diagram 2: The workflow and key design elements of the Phase 2 ESCAPE trial, which used a Simon 2-stage design and was terminated after the first stage due to lack of efficacy [1].
The safety data for this compound comes from three Phase 1 clinical studies in healthy volunteers. The available information is summarized below.
| Aspect | Details from Clinical Studies |
|---|---|
| Stage of Development | Phase 1 (Healthy Volunteers) [1] |
| Reported Serious Adverse Events (SAEs) | No serious or severe adverse events were reported in the studies [1]. |
| Discontinuations | No subject discontinued treatment due to an adverse event [1]. |
| Key Findings | The lipid-suspension capsule (LSC) formulation was safely administered at 300 mg every 8 hours, achieving the presumed therapeutic level [1]. |
For context, the table below summarizes safety information for several more widely used TKIs, primarily in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This illustrates the common safety considerations in this drug class.
| TKI Name | Generation | Common/Notable Adverse Events | Key Safety Comparisons |
|---|---|---|---|
| Imatinib [2] [3] [4] | 1st | Edema, nausea, muscle cramps, rash, cytopenias [2] [3]. | Generally manageable safety profile; considered a benchmark for tolerability [4]. |
| Dasatinib [5] [6] | 2nd | Pleural effusion, cardiotoxicity (CHF, QT prolongation), pulmonary hypertension, cytopenias [5]. | Higher incidence of pleural effusion and cardiotoxic AEs vs. imatinib, especially in specific populations [5]. |
| Nilotinib [7] [4] | 2nd | Cardiovascular events (arterial disease), hyperglycemia, hyperlipidemia, rash [4]. | Higher cumulative rates of cardiovascular events vs. imatinib; requires careful risk factor monitoring [4]. |
| Ponatinib [8] [9] | 3rd | Arterial occlusion, venous thromboembolism, hypertension, pancreatitis, hepatotoxicity [8]. | Carries a black box warning for vascular occlusion, heart failure, and hepatotoxicity [8]. |
The safety data cited in this guide were typically gathered through structured clinical trials. Below is a generalized workflow for safety assessment in such studies, reflecting the methodologies used in the provided sources.
This diagram illustrates the standard workflow for evaluating TKI safety in clinical trials, from initial studies in healthy volunteers to larger trials in patient populations, involving systematic monitoring and data analysis [1] [5] [4].
The table below summarizes the key characteristics of this compound and other MET inhibitors mentioned in the search results.
| Inhibitor Name | Primary Target(s) | Classification / Binding Mode | Key Characteristics & Clinical Context |
|---|---|---|---|
| This compound | MET, c-KIT, PDGFRα, RET, FLT3 [1] [2] | Type III (non-ATP competitive allosteric inhibitor) [3] | Multi-targeted kinase inhibitor; studied in myeloma, SCLC, and other solid tumors [1] [2]. |
| Crizotinib | MET, ALK, ROS1 [3] | Type Ia MET inhibitor [3] | A first-generation ALK/ROS1 inhibitor that also targets MET. |
| Capmatinib, Tepotinib, Savolitinib, Vebreltinib, Glumetinib | MET [3] | Type Ib MET inhibitor [3] | Designed to be more selective for MET; several have demonstrated efficacy in treating central nervous system (CNS) metastases [3]. |
| Cabozantinib, Merestinib, Glesatinib | MET, VEGFR2, AXL, and others [3] [4] | Type II MET inhibitor [3] | Multi-targeted inhibitors, primarily targeting MET and VEGFR pathways [4]. |
| Tivantinib | MET [5] [3] | Type III (non-ATP competitive allosteric inhibitor) [3] | Binds to an allosteric site distinct from the ATP-binding pocket [3]. |
The primary data for this compound's MET inhibition comes from a preclinical study in multiple myeloma. The key experimental findings and methodologies are outlined below.
The different types of MET inhibitors work through distinct mechanisms, as illustrated below.
The available data shows that this compound is a multi-targeted agent with confirmed MET inhibitory activity in preclinical models, but its direct potency relative to other MET inhibitors remains unclear from these sources.
For a comprehensive comparison, you may need to consult additional resources:
| Assessment Metric | Results |
|---|---|
| RECIST Version | 1.1 [1] [2] |
| Study Design | Phase 2, open-label, single-arm trial in platinum-refractory SCLC patients (N=23) [1] [2] |
| Intervention | This compound (300 mg, orally, three times daily) + Platinum-Etoposide (EP) chemotherapy [1] [2] |
| Primary Endpoint | Objective Response Rate (ORR); study required ≥3 centrally confirmed responses in first 21 subjects [1] [2] |
| Objective Response Rate (ORR) | 4 Partial Responses (PRs) observed (17.4%); only 2 were centrally confirmed (8.7%) [1] [2] |
| Response Duration | 119 and 151 days for the two centrally confirmed PRs [1] [2] |
| Disease Control | 3 subjects (13%) had confirmed Stable Disease (SD) [1] [2] |
| Conclusion | Did not meet primary endpoint; however, durable disease control in subjects with high c-Kit expression suggests potential for biomarker-selected patients [1] [2] |
The clinical trial used Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) as the standard methodology for objective assessment of tumor response [1] [2]. Here are the key aspects of this guideline relevant to the trial:
For clarity, the specific workflow of the cited this compound clinical trial is outlined below.
The experimental protocol for the "ESCAPE" trial [1] [2] was as follows: